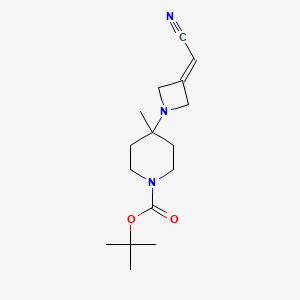
tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a complex molecular structure that includes a tert-butyl group, a cyanomethylene group, an azetidine ring, and a piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as tert-butyl 3-oxoazetidine-1-carboxylate and appropriate reagents for the formation of the cyanomethylene group.
Reaction Steps: The synthesis involves multiple steps, including the formation of the azetidine ring, introduction of the cyanomethylene group, and subsequent reactions to form the piperidine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes, alcohols, and amines.
Substitution Products: A wide range of derivatives depending on the substituents involved.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used, but it generally involves interactions with biological macromolecules such as enzymes or receptors.
Comparación Con Compuestos Similares
Tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: A closely related compound with a similar structure but lacking the piperidine ring.
Baricitinib: A drug that shares structural similarities and is used in the treatment of rheumatoid arthritis.
Uniqueness: Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which can lead to distinct chemical properties and biological activities.
This compound represents a valuable tool in scientific research and industrial applications, with its unique structure and versatile reactivity making it a subject of ongoing study and development.
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-(cyanomethylidene)azetidin-1-yl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)18-9-6-16(4,7-10-18)19-11-13(12-19)5-8-17/h5H,6-7,9-12H2,1-4H3 |
Clave InChI |
YRSIJTXFVXSDKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CC(=CC#N)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


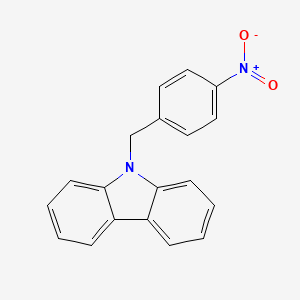
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
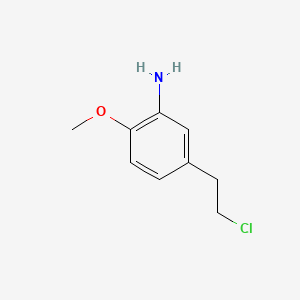
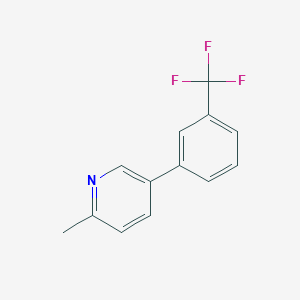
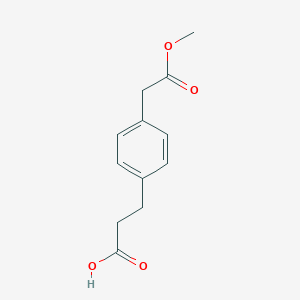
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
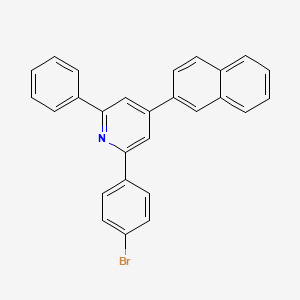
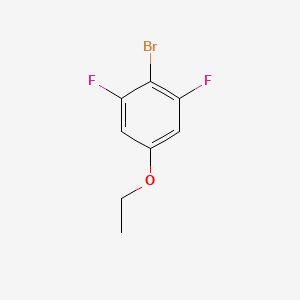
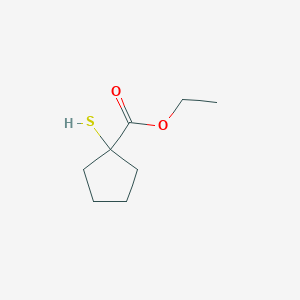
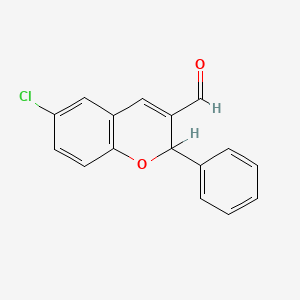
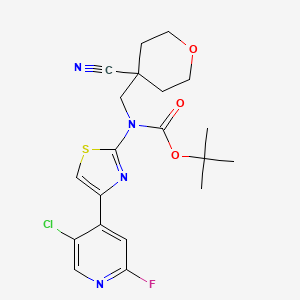
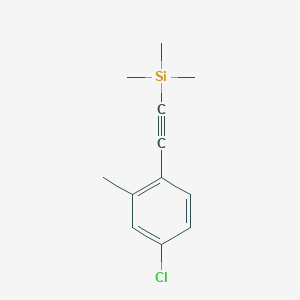
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
